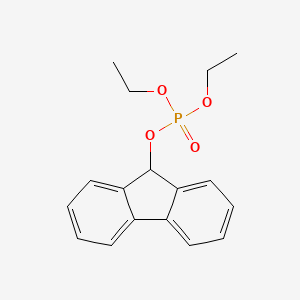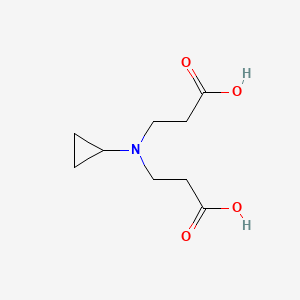
3,3'-(Cyclopropylazanediyl)dipropanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(Cyclopropylazanediyl)dipropanoic acid is an organic compound with the molecular formula C11H19NO4 It is characterized by the presence of a cyclopropyl group attached to an azanediyl (amine) linkage, which is further connected to two propanoic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Cyclopropylazanediyl)dipropanoic acid typically involves the reaction of cyclopropylamine with a suitable diacid chloride or anhydride. One common method is the reaction of cyclopropylamine with succinic anhydride under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of 3,3’-(Cyclopropylazanediyl)dipropanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
3,3’-(Cyclopropylazanediyl)dipropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Substituted amines or other derivatives depending on the nucleophile used.
科学的研究の応用
3,3’-(Cyclopropylazanediyl)dipropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,3’-(Cyclopropylazanediyl)dipropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The cyclopropyl group may contribute to the compound’s stability and reactivity, influencing its interactions with biological molecules. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
3,3’-(Hexadecylcarbamothioylazanediyl)dipropanoic acid: Similar structure but with a longer alkyl chain, which may affect its solubility and reactivity.
3,3’-(Decylcarbamothioylazanediyl)dipropanoic acid: Another similar compound with a different alkyl chain length, influencing its physical and chemical properties.
Uniqueness
3,3’-(Cyclopropylazanediyl)dipropanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
特性
分子式 |
C9H15NO4 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
3-[2-carboxyethyl(cyclopropyl)amino]propanoic acid |
InChI |
InChI=1S/C9H15NO4/c11-8(12)3-5-10(7-1-2-7)6-4-9(13)14/h7H,1-6H2,(H,11,12)(H,13,14) |
InChIキー |
HHTXWZAJYAJTRH-UHFFFAOYSA-N |
正規SMILES |
C1CC1N(CCC(=O)O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium](/img/structure/B13124596.png)
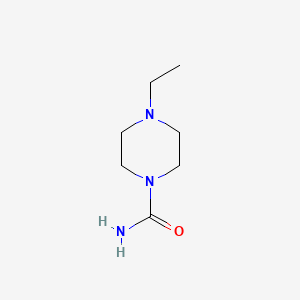
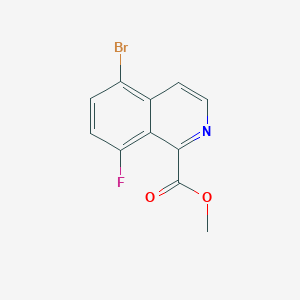
![1-Hydroxy-4-[4-(methanesulfonyl)anilino]anthracene-9,10-dione](/img/structure/B13124609.png)
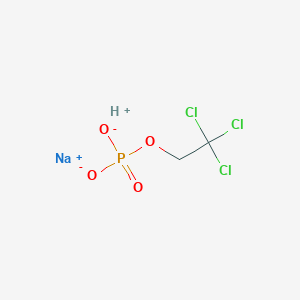
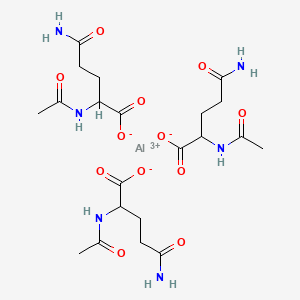


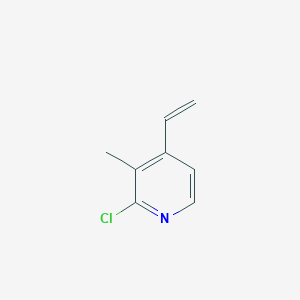
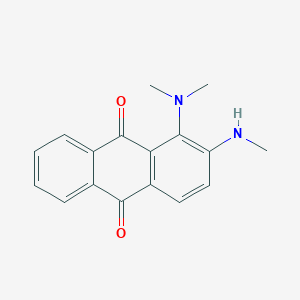
![1'-Benzyl-6-bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13124656.png)
![(3s)-Spiro[indole-3,3'-Pyrrolidin]-2(1h)-One](/img/structure/B13124659.png)
